molecular formula C10H16F2N2O B11715883 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine

Katalognummer: B11715883
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: QGJCIWTVSLMCEE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine typically involves the use of fluorinated building blocks. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is catalyzed by copper(I) and yields enantioenriched fluorinated pyrrolidines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound’s stereochemistry also plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is unique due to its specific fluorination pattern and stereochemistry, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H16F2N2O

Molekulargewicht

218.24 g/mol

IUPAC-Name

(3,3-difluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2/t8-/m0/s1

InChI-Schlüssel

QGJCIWTVSLMCEE-QMMMGPOBSA-N

Isomerische SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)(F)F

Kanonische SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.